molecular formula C7H4ClFN2O4 B2675166 2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid CAS No. 2138159-17-6

2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid

Cat. No.: B2675166
CAS No.: 2138159-17-6
M. Wt: 234.57
InChI Key: OYHKHSXQAHDPDA-UHFFFAOYSA-N
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Description

“2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid” is a complex organic compound. It is likely to be a derivative of benzoic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It could also be used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of such compounds often involves nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method could be the oxidation of 5-fluoro-2-nitrotoluene . It’s also reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H3ClFNO4 . The presence of a nitro group makes it an electron-withdrawing molecule, while the chloro and fluoro groups enhance its stability and reactivity.


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . It’s reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.689±0.06 g/cm3 . It is soluble in methanol . The melting point is predicted to be between 146-150°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

One of the primary applications of 2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid is in the synthesis of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and other chemical products. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been utilized as a multireactive building block for the synthesis of various condensed nitrogenous cycles. This process involves the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. Such compounds play a significant role in drug discovery, showcasing the compound's importance in medicinal chemistry (Soňa Křupková et al., 2013).

Fluorometric Analysis

Another application of this compound is in fluorometric analysis, particularly in the determination of secondary amino acids. The fluorogenic reaction of compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) with proline and other secondary amino acids offers a superior method regarding reactivity and fluorescence yield. This technique is essential for analyzing amino acids, demonstrating the compound's utility in biochemical research and diagnostics (K. Imai & Yoshihiko Watanabe, 1981).

Solid-Phase Synthesis Techniques

This compound also finds application in solid-phase synthesis techniques. These methods are crucial for the efficient and rapid synthesis of complex molecules, such as polymers and peptides. For instance, resin-bound 4-fluoro-3-nitrobenzoic acid, a compound similar in structure, has been converted through reactions with a range of amines and reduction to substituted 1,2-diaminobenzenes. These intermediates are then utilized to synthesize benzimidazoles on solid supports, demonstrating the compound's role in facilitating novel synthetic pathways in chemistry (J. Kilburn, J. Lau, & Raymond C. F. Jones, 2000).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O4/c8-3-1-2(7(12)13)5(10)6(4(3)9)11(14)15/h1H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHKHSXQAHDPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)[N+](=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138159-17-6
Record name 2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid
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